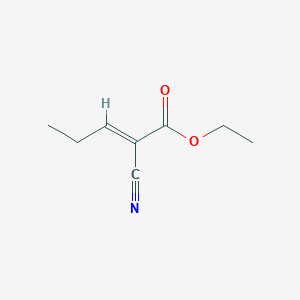

ethyl (E)-2-cyanopent-2-enoate

Description

Ethyl (E)-2-cyanopent-2-enoate (CAS: 56569-41-6, molecular formula: C₈H₁₁NO₂, molecular weight: 153.18 g/mol) is an α,β-unsaturated ester featuring a cyano group at the α-position and an ethyl ester moiety. Its E-configuration across the C2–C3 double bond ensures a planar geometry, enhancing conjugation between the cyano and ester groups, which influences its reactivity in Michael additions and cyclization reactions . The compound is hygroscopic and requires storage at 2–8°C under anhydrous conditions to prevent hydrolysis . It serves as a key intermediate in synthesizing bioactive molecules, including 2-propenoylamides and 2-propenoates with reported pharmacological activities .

Safety Profile: Classified under GHS hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), and H315/H319 (skin/eye irritation) .

Properties

IUPAC Name |

ethyl (E)-2-cyanopent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-5-7(6-9)8(10)11-4-2/h5H,3-4H2,1-2H3/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECULCWTVRHVGP-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C#N)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C#N)/C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (E)-2-cyanopent-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and an appropriate aldehyde under basic conditions. The reaction typically employs a base such as piperidine or pyridine and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Asymmetric Bioreduction via Ene-Reductases

Ethyl (E)-2-cyanopent-2-enoate undergoes stereoselective bioreduction using ene-reductases (ERs) to yield chiral β-cyano esters. Key findings include:

-

Stereochemical Control : The (E)-configuration directs the formation of (S)-enantiomers with >99% enantiomeric excess (ee) when using enzymes like OYE1–3 or EBP1 .

-

Substrate Engineering : Varying the ester group (e.g., methyl vs. ethyl) alters reaction rates. For example, methyl esters show improved conversions (64% vs. 5% for ethyl analogs) due to steric effects .

-

Mechanistic Insight : The reaction proceeds via a polar mechanism with electron density transfer (GEDT = 0.20–0.48e) at transition states, confirmed by quantum chemical calculations .

Table 1 : Bioreduction Outcomes for this compound Analogs

| Substrate | Enzyme | Conversion (%) | ee (%) | Product Configuration |

|---|---|---|---|---|

| (E)-β-cyanoacrylate | OYE2 | >99 | >99 | (S) |

| (Z)-β-cyanoacrylate | NCR | 94 | >99 | (R) |

Cycloaddition Reactions

The compound participates in nitro-Diels–Alder reactions, forming six-membered nitronates. Computational studies reveal:

-

Reaction Pathway : Proceeds through zwitterionic intermediates (e.g., I-endo3 , I-exo3 ) with activation energies of 4.7–27.5 kcal/mol .

-

Stereoselectivity : Endo transition states (TSA–TSC ) are favored over exo (TSD–TSF ), with GEDT values indicating polar character (0.20–0.48e) .

-

Regiochemical Outcome : Exclusive formation of 1,4-adducts due to electron-withdrawing cyano and ester groups activating the α,β-unsaturated system .

Equation :

Hydrolysis and Ester Reactivity

The ester moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Yields 2-cyanopent-2-enoic acid, a precursor for herbicidal agents.

-

Alkaline Conditions : Forms carboxylate salts, which can be alkylated or used in condensations .

Kinetic Data :

Conjugate Addition Reactions

The α,β-unsaturated system facilitates nucleophilic additions:

-

Thiols/Amino Acids : Form 1,4-adducts with anti-Markovnikov selectivity .

-

Organometallic Reagents : Grignard reagents add to the β-position, producing γ-cyano esters .

Mechanism :

Enolate Formation and Alkylation

Deprotonation at the α-position generates enolates for C–C bond formation:

-

Base Sensitivity : LDA or Ph₃CLi in THF yields kinetic enolates .

-

Alkylation : Reacts with alkyl halides to form branched products (e.g., 3-benzyl derivatives).

Table 2 : Enolate Reactivity

| Base | Solvent | Enolate Type | Selectivity |

|---|---|---|---|

| LDA | THF, –78°C | Kinetic | Z-enolate |

| Ph₃CLi | DME | Thermodynamic | E-enolate |

Scientific Research Applications

Ethyl (E)-2-cyanopent-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (E)-2-cyanopent-2-enoate involves its interaction with various molecular targets and pathways. The cyano group and conjugated double bond play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Ethyl (E)-2-cyanopent-2-enoate and Analogues

Reactivity and Electronic Effects

- Conjugation and Electrophilicity: The E-configuration in this compound stabilizes the α,β-unsaturated system via conjugation between the cyano and ester groups, enhancing its reactivity as a Michael acceptor . In contrast, ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate exhibits increased electrophilicity due to the electron-withdrawing 4-chlorophenyl group, accelerating nucleophilic attacks at the β-carbon .

- Steric Effects: Ethyl 2-cyano-3-methylhex-2-enoate introduces steric hindrance from the methyl branch at C3, reducing accessibility for bulky nucleophiles but improving stability against polymerization .

Comparative Analysis of Physicochemical Properties

Table 2: Experimental and Predicted Properties

| Property | This compound | Ethyl 3-(4-chlorophenyl)-2-cyanopent-2-enoate | Ethyl 2-cyano-3-methylhex-2-enoate |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | Not reported |

| Boiling Point (°C) | Estimated 240–260 | Estimated 280–300 | Estimated 250–270 |

| LogP (Lipophilicity) | 1.2 (predicted) | 2.8 (predicted) | 2.1 (predicted) |

| Solubility in Water | Low | Very low | Low |

Notes:

- Boiling points are estimated based on molecular weight and substituent effects.

- LogP values calculated using QSPR models indicate increased lipophilicity with aromatic or alkyl substituents .

Biological Activity

Ethyl (E)-2-cyanopent-2-enoate is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its biological activity has been explored in various studies, revealing potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis and as a precursor for biologically active molecules.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₁₁NO₂

- Molecular Weight : 155.18 g/mol

- IUPAC Name : this compound

The compound features a conjugated double bond and a cyano group, which contribute to its reactivity and interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and an appropriate aldehyde under basic conditions. Common bases used include piperidine or pyridine, with reactions conducted at room temperature or slightly elevated temperatures to optimize yield and purity.

Antioxidant and Anticancer Properties

Recent studies have highlighted the antioxidant and anticancer properties of derivatives of this compound. For instance, the sodium salt of a related compound demonstrated significant anti-cancer effects against Ehrlich ascites carcinoma (EAC) cells in vivo. The treatment resulted in reduced EAC cell volume and count, indicating its potential as a chemotherapeutic agent . The mechanism involves apoptosis induction through the upregulation of caspase 3 expression and downregulation of osteopontin levels, suggesting a targeted approach to cancer therapy.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The cyano group can act as a nucleophile or electrophile, facilitating diverse chemical transformations that can lead to biologically active metabolites. This reactivity is crucial for its application in drug development, particularly in synthesizing compounds that can modulate biological pathways effectively.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl (E)-2-cyano-3-methylbut-2-enoate | Similar structure with methyl group | Potentially similar activity |

| Ethyl (E)-2-cyano-3-phenylacrylate | Contains phenyl group | Anticancer properties observed |

| Sodium salt of ethyl (E)-2-cyano-3-(7-hydroxy... | Quinoline scaffold | Significant anticancer activity |

Case Studies

- Anticancer Activity : A study evaluated the sodium salt derivative's effects on EAC cells, showing promising results in reducing tumor growth and enhancing apoptosis markers .

- Synthesis of Drug Precursors : Research demonstrated that this compound could be used as a building block for synthesizing chiral β-cyano esters, which are precursors for GABA analogs like pregabalin. This highlights its utility in pharmaceutical applications .

Q & A

Q. How do researchers design a robust literature review framework to contextualize the compound’s applications in asymmetric catalysis?

- Methodology : Systematically search databases (SciFinder, Reaxys) using keywords like “α,β-unsaturated nitrile esters” and “organocatalysis.” Filter results by publication date (last 10 years) and impact factor. Tabulate catalytic systems (e.g., proline derivatives, chiral amines) and enantiomeric excess (ee) values. Critically evaluate methodologies using PRISMA guidelines to avoid bias .

Notes on Methodology and Citations

- Basic questions focus on foundational techniques (synthesis, characterization) validated by widely accepted protocols .

- Advanced questions require interdisciplinary approaches (computational chemistry, statistical analysis) and critical evaluation of contradictions .

- Tools like SHELX and ORTEP are industry standards for crystallography, ensuring reproducibility .

- Data reliability hinges on cross-validation (experimental vs. computational) and adherence to statistical best practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.